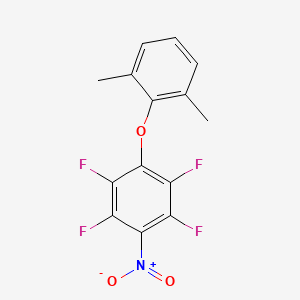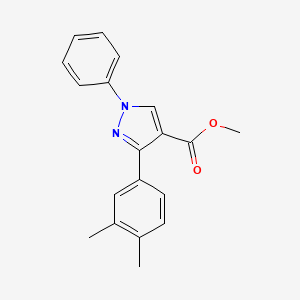
methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate, also known as DMPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the pyrazole class of compounds and has been studied extensively for its ability to target specific biological pathways.
作用機序
Methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate exerts its biological effects by inhibiting the activity of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects:
methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been shown to possess several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory response.
実験室実験の利点と制限
One of the advantages of using methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate in lab experiments is its high purity and stability. The compound can be easily synthesized in large quantities, and its purity can be easily monitored using various analytical techniques. However, one of the limitations of using methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate is its low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate. One potential application is in the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells, and further research is needed to determine its efficacy in vivo. Another potential application is in the treatment of viral infections. methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been shown to possess anti-viral properties, and further research is needed to determine its efficacy against different types of viruses. Additionally, further research is needed to determine the safety and toxicity of methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate in vivo, which is crucial for its potential use in humans.
合成法
The synthesis of methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate involves the reaction between 3,4-dimethylphenylhydrazine and ethyl acetoacetate, followed by the reaction with phenyl isocyanate. The final product is obtained by methylation of the carboxylic acid group using methyl iodide. This synthesis method has been optimized to provide high yields of methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate with purity greater than 98%.
科学的研究の応用
Methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested on various cell lines and animal models, and the results have been promising. methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
特性
IUPAC Name |
methyl 3-(3,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-9-10-15(11-14(13)2)18-17(19(22)23-3)12-21(20-18)16-7-5-4-6-8-16/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSISCGUBPJBNRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C(=O)OC)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

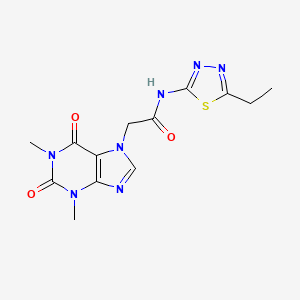
![2-[(3-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5765989.png)
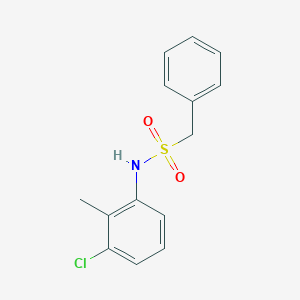
![2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5765997.png)
![4-fluorobenzaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5766006.png)

![4-[(2,4-dimethoxy-5-nitrobenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5766039.png)
![N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5766048.png)
![1-isobutyl-7,7-dimethyl-2-(4-methylphenyl)-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5766059.png)
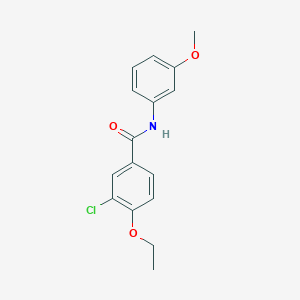
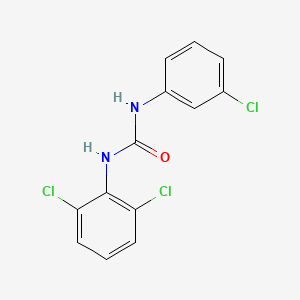
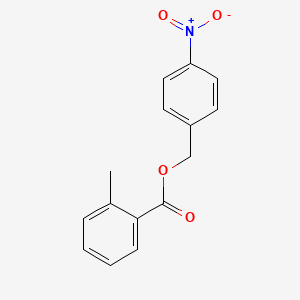
![2-[(3-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5766076.png)
